2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
CAS No.: 1005301-80-3
Cat. No.: VC4772703
Molecular Formula: C21H23FN2O3
Molecular Weight: 370.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005301-80-3 |
|---|---|
| Molecular Formula | C21H23FN2O3 |
| Molecular Weight | 370.424 |
| IUPAC Name | 2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
| Standard InChI | InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-5-6-15-9-10-16(12-18(15)24)23-20(25)13-27-19-8-4-3-7-17(19)22/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,23,25) |
| Standard InChI Key | ZJNBOCSLTOZGDY-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Introduction
2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological applications. This compound features a fluorinated phenoxy group and a tetrahydroquinoline moiety, both of which are known for their biological activities. The molecular formula of this compound is C21H23FN2O3, with a molecular weight of 370.424 g/mol.
Synthesis Steps:
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Preparation of Starting Materials: This involves the synthesis of key intermediates necessary for the final compound.
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Coupling Reactions: The tetrahydroquinoline and phenoxy moieties are coupled using appropriate reagents and conditions.
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Acetamide Formation: The final step involves the introduction of the acetamide group to complete the molecule.
Potential Applications:
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Cancer Research: Inhibiting specific protein interactions relevant to cancer.
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Neurological Disorders: Modulating signaling cascades relevant to neurological conditions.
Analytical Techniques
Analytical techniques such as NMR and mass spectrometry are crucial for understanding the properties and biological activities of this compound. These methods provide detailed insights into the molecular structure and potential interactions with biological targets.
Analytical Data:
| Technique | Purpose |
|---|---|
| NMR | Structural Confirmation |
| Mass Spectrometry | Molecular Weight Confirmation |
| HPLC | Reaction Progress Monitoring |
Comparison with Similar Compounds
Compounds with similar structures, such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, have shown antitubercular activities, highlighting the potential of phenoxy-acetamide scaffolds in drug development . This underscores the importance of structural modifications in optimizing biological activities.
Comparison Table:
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| 2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide | Potential anticancer/neurological effects | Cancer, Neurological Disorders |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Antitubercular | Tuberculosis Treatment |
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